molecular formula C16H14ClN3OS2 B409866 N-(2-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 438485-61-1

N-(2-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B409866
CAS RN: 438485-61-1
M. Wt: 363.9g/mol
InChI Key: GKANTXFUOURBHM-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydropyrimidine, which is a class of compounds containing a pyrimidine ring, which is a heterocyclic aromatic ring containing two nitrogen atoms. The specific compound you mentioned has various substituents on the pyrimidine ring, including a 2-chlorophenyl group, a methyl group, a thiophen-2-yl group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with the various substituents attached at specific positions. Techniques such as NMR and IR spectroscopy, as well as elemental analysis, would be used to confirm the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might make it more soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS2/c1-9-13(15(21)19-11-6-3-2-5-10(11)17)14(20-16(22)18-9)12-7-4-8-23-12/h2-8,14H,1H3,(H,19,21)(H2,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKANTXFUOURBHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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